Calcipotriol, anhydrous impurity A [EP]
Overview
Description
Calcipotriol, also known as Calcipotriene, is a synthetic derivative of calcitriol, a form of vitamin D . It is used to treat psoriatic skin conditions and is marketed under various names such as Dovonex, Daivonex, and Psorcutan . The anhydrous form of Calcipotriol usually contains significant amounts of water, which results from its presence in various solvents and reagents used in the consecutive synthesis steps .
Synthesis Analysis
The synthesis of Calcipotriol involves solid lipid nanoparticles and the encapsulation of drugs in solid lipids . A process for the preparation of pharmaceutical-grade calcipotriol anhydrous involves dissolving crude calcipotriol in one or more solvents, of which at least one forms an azeotropic system with water . A novel approach towards both the A-ring and CD-ring of Calcipotriol has been reported .Molecular Structure Analysis
The molecular formula of Calcipotriol is C27H40O3 . It has a molecular weight of 412.6 (anhydrous) . The structure of Calcipotriol is similar to that of Vitamin D .Chemical Reactions Analysis
The preparation of Calcipotriol by solid lipid nanoparticles and the encapsulation of drugs in solid lipids are expected to obtain a new preparation with strong cutin permeability, slow release, and targeting effect . The stability of Calcipotriol solid lipid nanoparticle (CPT-SLN) gel was evaluated by appearance, leakage rate, and content .Physical And Chemical Properties Analysis
Calcipotriol is a white or almost white, crystalline powder . It is practically insoluble in water, freely soluble in ethanol (96 percent), and slightly soluble in methylene chloride . It is sensitive to heat and light .Scientific Research Applications
Synthesis and Stability
- Synthesis and Crystal Structure : The anhydrous form of calcipotriol was confirmed to be stable enough for use as an active pharmaceutical ingredient. It was synthesized using a novel method from vitamin D C-22 sulfone and characterized using single crystal X-ray diffraction, showing both α- and β-forms of the A-ring in its structure (Pietraszek et al., 2013).
Analytical Methods
- Impurity Estimation : A method was developed for the estimation of isomeric impurities of Calcipotriol and other substances using RP-HPLC (Reverse Phase High-Performance Liquid Chromatography), enabling the separation and characterization of specific impurities such as pre-Calcipotriene (Bhogadi et al., 2015).
Metabolic and Biological Activities
Metabolism in Keratinocytes : The metabolism of Calcipotriol was studied in keratinocyte cell models, revealing the formation of various metabolites with lower biological activity compared to the parent compound. This suggests that Calcipotriol and its analogs may share catabolic enzymes (Masuda et al., 1994).
Pharmacokinetics and Metabolites : A study compared the pharmacokinetic profiles and biological activities of Calcipotriol and its metabolites, revealing faster elimination and the formation of inactive metabolites, which supports its suitability for topical treatment (Kissmeyer & Binderup, 1991).
Molecular Evaluation
- Vitamin D3 Receptor Agonists : Calcipotriol (MC903) was evaluated for its interaction with the vitamin D3 receptor. It was found to activate receptor complexes similarly to other analogs but displayed unique properties in terms of sensitivity and selective triggering of signaling pathways (Bury et al., 2001).
properties
IUPAC Name |
(E,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-24,26,28,30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10-/t17-,22-,23-,24+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDBQSPKXAUHPH-NRCQPIEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(=O)C1CC1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/C(=O)C1CC1)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Calcipotriol, anhydrous impurity A [EP] | |
CAS RN |
126860-83-1 | |
Record name | MC-1046 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126860831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MC-1046 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G70BS4HF9Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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